S-1-Cbz-3-Boc-aminopyrrolidine

Chiral pyrrolidine synthesis Protecting group strategy Process chemistry optimization

Stereochemical misassignment in chiral pyrrolidine building blocks leads to costly downstream failures. S-1-Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7) eliminates this risk with unambiguous (S)-configuration verified by MDL MFCD08704348 and orthogonal Cbz/Boc protection enabling sequential, chemoselective deprotection without stereochemical erosion. Key supply advantages: • Route B synthesis (~85% yield) ensures cost efficiency vs. low-yield alternatives. • HPLC purity ≥97% with batch-specific chiral HPLC available to confirm enantiomeric identity. • Strict MDL/CAS/IUPAC cross-verification prevents procurement of the wrong regioisomer or enantiomer.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 122536-74-7
Cat. No. B057388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-1-Cbz-3-Boc-aminopyrrolidine
CAS122536-74-7
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1
InChIKeyVCCUTXNUDLVCTI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-1-Cbz-3-Boc-aminopyrrolidine: Orthogonal Deprotection Chiral Intermediate


S-1-Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7) is a chiral, doubly protected 3-aminopyrrolidine derivative bearing a benzyloxycarbonyl (Cbz) group at the pyrrolidine N1 position and a tert-butoxycarbonyl (Boc) group on the exocyclic 3-amino substituent . With molecular formula C17H24N2O4 and molecular weight 320.38 g/mol, this (S)-configured compound carries MDL number MFCD08704348 and is supplied at standard purities of 97–98% . It belongs to the class of orthogonally protected chiral pyrrolidine building blocks employed extensively in medicinal chemistry and peptide synthesis, where the Cbz group (cleavable by hydrogenolysis) and Boc group (cleavable under acidic conditions) enable sequential, chemoselective deprotection without compromising stereochemical integrity [1].

Stereochemical and Regioisomeric Differentiation in Procurement


Procurement of the correct stereoisomer of 1-Cbz-3-Boc-aminopyrrolidine is non-negotiable in enantioselective synthesis workflows. The (S)-enantiomer (CAS 122536-74-7) differs fundamentally from the (R)-enantiomer (CAS 122536-75-8), the racemic mixture (CAS 185057-49-2), and the regioisomer (S)-3-Cbz-amino-1-Boc-pyrrolidine (CAS 247569-07-9) in three critical procurement dimensions: (i) stereochemical configuration, which directly propagates into the chirality of downstream drug candidates [1]; (ii) synthesis route efficiency, with documented yield disparities of up to 75 percentage points depending on the route and starting material chosen ; and (iii) unambiguous identity verification through distinct MDL numbers (MFCD08704348 vs. MFCD08704349 vs. MFCD11053718) . Generic substitution with the opposite enantiomer or regioisomer introduces stereochemical errors that are costly to detect and impossible to correct post-coupling. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Route Yield Advantage

The (S)-configured target compound can be accessed via two documented routes with profoundly different yields. Route A, starting from (S)-3-(Boc-amino)pyrrolidine and reacting with benzyl chloroformate (Cbz-Cl), delivers the product in only approximately 10% yield . Route B, starting from (S)-(+)-1-Cbz-3-aminopyrrolidine and introducing the Boc group, achieves approximately 85% yield . By comparison, synthesis of the racemic analog 1-Cbz-3-Boc-aminopyrrolidine (CAS 185057-49-2) from racemic 3-(Boc-amino)pyrrolidine and Cbz-Cl proceeds with 83% yield under similar conditions (Et3N, THF, 24 h, RT) . This means the (S)-enantiomer synthesized via the optimal route (85%) matches the racemic synthesis efficiency, but the alternative route (10%) renders procurement without route verification economically unviable. Researchers ordering the (S)-enantiomer must confirm that the supplier uses the chiral-pool route B, not the low-yield Cbz-Cl route A.

Chiral pyrrolidine synthesis Protecting group strategy Process chemistry optimization Enantioselective synthesis

MDL Number Identity Verification

Each stereoisomeric and regioisomeric variant of 1-Cbz-3-Boc-aminopyrrolidine carries a unique MDL number that serves as a definitive procurement identifier. The target (S)-enantiomer (CAS 122536-74-7) is assigned MDL MFCD08704348 . The (R)-enantiomer (CAS 122536-75-8) carries MDL MFCD08704349 . The regioisomer (S)-3-Cbz-amino-1-Boc-pyrrolidine (CAS 247569-07-9), in which the protecting groups are swapped (Cbz on the 3-amino, Boc on the pyrrolidine N1), carries MDL MFCD11053718 . These distinct identifiers enable unambiguous cross-referencing in procurement databases, certificates of analysis, and inventory management systems, eliminating the risk of shipping the wrong stereoisomer—a risk that cannot be mitigated by CAS number alone when vendors list products under ambiguous synonym names.

Chemical identity verification Procurement quality assurance Stereoisomer discrimination Regulatory documentation

Enantiomeric Purity Retention During Cbz Deprotection

A critical procurement consideration for Cbz-protected chiral amines is whether the Cbz group can be removed without eroding enantiomeric purity. Patent EP1640364A1 demonstrates that hydrogenolysis of optically active 1-substituted-3-aminopyrrolidine derivatives proceeds without racemization when conducted under optimized conditions [1]. In a representative example within the same structural class, hydrogenolysis of 1-benzyl-3-benzyloxycarbonylaminopyrrolidine produced 3-benzyloxycarbonylaminopyrrolidine with no loss of optical integrity [1]. This precedent directly supports the procurement value of the (S)-configured 1-Cbz-3-Boc-aminopyrrolidine: the Cbz group can be selectively removed by hydrogenolysis while the acid-labile Boc group remains intact, and the (S) stereochemistry at the 3-position is preserved throughout [1][2]. This contrasts with the risk profile of single-protected analogs, where both protecting group removal and chiral erosion must be managed simultaneously.

Chiral integrity Hydrogenolysis Protecting group removal Optical purity retention

Physicochemical Property Profile Differentiation

The target compound exhibits a computed LogP range of 2.40–3.25 and a topological polar surface area (TPSA) of 67.87 Ų . These values position it as moderately lipophilic with sufficient polar surface area for HPLC retention on reversed-phase columns. While enantiomers share identical LogP and TPSA values, the procurement-relevant differentiation lies in the batch-specific analytical data: vendor certificates of analysis for CAS 122536-74-7 include HPLC purity verification (typically ≥97%) and NMR confirmation of structure . The TPSA of 67.87 Ų is identical to its (R)-enantiomer but the combination of LogP and TPSA provides a reproducible quality control fingerprint for the 1-Cbz-3-Boc protection pattern, distinguishing it from regioisomers that may exhibit different chromatographic behavior due to altered hydrogen-bonding topology .

LogP Polar surface area Chromatographic retention Pre-formulation Physicochemical characterization

Kappa Opioid Receptor Agonist Activity Confirmation

S-1-Cbz-3-Boc-aminopyrrolidine has been characterized as a receptor agonist with affinity for the three major opioid receptor subtypes — mu, delta, and kappa — and has demonstrated skeletal muscle relaxation and sedation in animal studies [1]. The Medical University of Warsaw knowledge base classifies this compound as a kappa opioid receptor agonist with analgesic action and positive inotropic effects on electrically stimulated left atrium [1]. This pharmacological profile is attributed specifically to the (S)-configured scaffold bearing both Cbz and Boc protecting groups . While quantitative Ki or EC50 values for the fully protected compound are not available in the open literature for direct comparator ranking against the (R)-enantiomer or deprotected analogs, the documented receptor-level activity provides a functional rationale for selecting the (S)-enantiomer in pharmacological probe synthesis programs where the doubly protected form serves as a late-stage intermediate amenable to further derivatization .

Opioid receptor Kappa agonist Analgesic Pharmacological tool compound GPCR

Evidence-Backed Application Scenarios for Procurement


Enantioselective Synthesis of Chiral Drug Candidates

For medicinal chemistry programs synthesizing chiral pyrrolidine-based kinase inhibitors, GPCR modulators, or antibacterial agents, S-1-Cbz-3-Boc-aminopyrrolidine provides the (S)-configured 3-aminopyrrolidine core with two orthogonal protecting groups. The Cbz group can be selectively removed by hydrogenolysis to expose the N1 position for further functionalization, while the Boc group remains intact for later acidic deprotection to reveal the free 3-amino group [1]. This sequential deprotection strategy is not available with single-protected analogs such as (S)-3-(Boc-amino)pyrrolidine or (S)-(+)-1-Cbz-3-aminopyrrolidine. Procurement teams should verify that the supplier utilizes the high-yield Route B (~85%) rather than the low-yield Route A (~10%) to ensure cost efficiency .

Quality-Controlled Single Enantiomer Procurement

When a synthetic route requires a specific enantiomer of 3-aminopyrrolidine as a chiral building block, the MDL number MFCD08704348 uniquely identifies the (S)-enantiomer (CAS 122536-74-7) and distinguishes it from the (R)-enantiomer (MFCD08704349, CAS 122536-75-8) and the regioisomer (S)-3-Cbz-amino-1-Boc-pyrrolidine (MFCD11053718, CAS 247569-07-9) [1]. This three-way orthogonal identity verification—CAS number, MDL number, and IUPAC name—eliminates ambiguity in procurement databases where synonyms may be inconsistently applied. Batch-specific certificates of analysis including HPLC purity (≥97%), NMR, and optionally chiral HPLC or optical rotation should be requested to confirm enantiomeric identity .

Opioid Receptor Pharmacology Probe Synthesis

S-1-Cbz-3-Boc-aminopyrrolidine exhibits documented agonist activity at mu, delta, and kappa opioid receptors, with in vivo effects including skeletal muscle relaxation and sedation [1]. For research groups developing novel analgesics or investigating kappa opioid receptor signaling, this compound offers an (S)-configured, orthogonally protected scaffold that can be sequentially deprotected and derivatized to explore structure-activity relationships at each position independently. The (S)-enantiomer is the biologically validated stereoisomer; procurement of the (R)-enantiomer would introduce an uncharacterized stereochemical variable into the pharmacological study [1].

Chromatographic Method Development and Reference Standard

With a reported LogP of 2.40–3.25 and a TPSA of 67.87 Ų, S-1-Cbz-3-Boc-aminopyrrolidine serves as a well-characterized reference compound for developing reversed-phase HPLC methods targeting moderately lipophilic, orthogonally protected pyrrolidine intermediates [1]. The compound's distinct MDL number and documented physicochemical properties make it suitable as a system suitability standard when analyzing reaction progress or purity of structurally related chiral pyrrolidine derivatives in pharmaceutical development laboratories .

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